3-((1S)-1-Aminoprop-2-enyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and a propenyl group (-CH=CH-CH3) attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For instance, starting with a halogenated phenol, such as 3-bromophenol, and reacting it with an allylamine under basic conditions can yield the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields . The process can be scaled up to produce large quantities of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like Jones reagent or silver oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and silver oxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nitration can be carried out using dilute nitric acid, while bromination can be achieved with bromine water.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenol
Scientific Research Applications
3-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it an effective antioxidant. The amino group can interact with enzymes and receptors, modulating their activity. These interactions can influence cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.
2-Nitrophenol: A nitro-substituted phenol with distinct reactivity and applications.
Uniqueness
3-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino and a propenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-[(1S)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |
InChI Key |
YJPWRKWXAYIBSV-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=CC=C1)O)N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.